Herbimycin A

説明

Herbimycin a has been reported in Brassica napus and Streptomyces hygroscopicus with data available.

Herbimycin is a benzoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces hygroscopicus. Herbimycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be over-expressed or overactive in tumor cells. (NCI04)

herbicidal antibiotic produced by Streptomyces sp.; see also herbimycin B; structure for this compound in second source

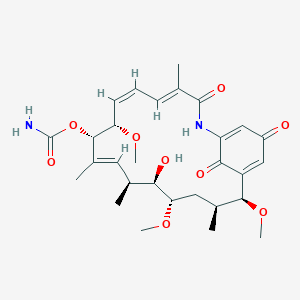

Structure

3D Structure

特性

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHMSDENAOJFZ-BVXDHVRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70563-58-5 | |

| Record name | Herbimycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HERBIMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Herbimycin A's Mechanism of Action on Hsp90: A Technical Guide

This in-depth technical guide elucidates the molecular mechanism by which Herbimycin A exerts its effects on Heat Shock Protein 90 (Hsp90), a critical molecular chaperone. This document is intended for researchers, scientists, and drug development professionals investigating Hsp90 inhibition and its therapeutic potential.

Executive Summary

This compound, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Hsp90. Its mechanism of action centers on its ability to bind to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting the chaperone's essential ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of a wide array of Hsp90 "client" proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, such as Src, Raf-1, and Akt. The degradation of these oncoproteins via the ubiquitin-proteasome pathway ultimately results in the suppression of tumor growth and survival.

Core Mechanism of Action

The interaction between this compound and Hsp90 can be dissected into several key events:

-

Binding to the N-terminal Domain: this compound specifically and with high affinity binds to the ATP-binding pocket located in the N-terminal domain of Hsp90.[1] This binding is competitive with ATP.

-

Inhibition of ATPase Activity: The binding of this compound to the N-terminal domain allosterically inhibits the intrinsic ATPase activity of Hsp90.[2][3] This enzymatic activity is crucial for the conformational changes required for the proper functioning of the Hsp90 chaperone cycle.

-

Disruption of the Hsp90 Chaperone Cycle: The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes in the chaperone, enabling it to bind, stabilize, and activate its client proteins. By inhibiting ATP hydrolysis, this compound stalls the chaperone in a non-functional state.

-

Client Protein Destabilization and Degradation: In the absence of a functional Hsp90 chaperone, client proteins become unstable, misfold, and are targeted for degradation by the cellular quality control machinery. This degradation is primarily mediated by the ubiquitin-proteasome pathway.[4]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound and its analogues with Hsp90 and the downstream consequences.

| Compound | Assay Type | Target | Value | Reference |

| This compound | Growth Inhibition | C1 Cells (v-abl) | ~20 ng/mL (IC50) | [5] |

| This compound | Growth Inhibition | HT29 Colon Cancer Cells | >40% at 125 ng/mL | [6] |

| Geldanamycin | ATPase Inhibition | Yeast Hsp90 | 4.8 µM (IC50) | [2] |

| Radicicol | ATPase Inhibition | Yeast Hsp90 | 0.9 µM (IC50) | [2] |

Table 1: Inhibitory Concentrations of Ansamycin Antibiotics

| Client Protein | Cell Line | This compound Concentration | Effect | Reference |

| pp60c-src | HT29 | Dose-dependent | Decreased steady-state levels | [6] |

| Receptor Tyrosine Kinases | Various | Dose-dependent | Decreased protein amounts | [7] |

| Akt and Cdk4 | Mouse Ba/F3 | Dose-dependent (17-AAG) | Degradation | [8] |

Table 2: this compound-Induced Degradation of Hsp90 Client Proteins

Impact on Downstream Signaling Pathways

The inhibition of Hsp90 by this compound has profound effects on multiple downstream signaling pathways critical for cell growth, proliferation, and survival.

Disruption of the Raf-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and differentiation. Raf-1 is a key client protein of Hsp90.

Caption: Disruption of the Raf-MEK-ERK pathway by this compound.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. Akt is a well-established Hsp90 client protein.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on Hsp90.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 and its inhibition by compounds like this compound. A common method is the malachite green assay, which detects the release of inorganic phosphate.[2]

Materials:

-

Purified recombinant Hsp90

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

ATP solution (10 mM)

-

This compound or other inhibitors

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (e.g., DMSO).

-

Add 70 µL of Hsp90 solution (e.g., 50 nM final concentration) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATP solution (e.g., 500 µM final concentration).

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding 50 µL of Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of Hsp90 and Client Proteins

Co-IP is used to demonstrate the physical interaction between Hsp90 and its client proteins and how this interaction is disrupted by this compound.[9][10]

Materials:

-

Cell culture expressing the client protein of interest

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Hsp90

-

Antibody against the client protein

-

Protein A/G agarose beads

-

Wash Buffer

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against Hsp90 or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blotting using an antibody against the client protein.

Western Blot Analysis of Client Protein Degradation

This method is used to quantify the levels of Hsp90 client proteins in cells following treatment with this compound.[8][11]

Materials:

-

Cell culture

-

This compound

-

Lysis Buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against client proteins (e.g., Src, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative protein levels.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing the mechanism of action of an Hsp90 inhibitor like this compound.

Caption: Experimental workflow for characterizing Hsp90 inhibitors.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound serves as a paradigm for the targeted inhibition of Hsp90. Its well-defined mechanism of action, involving the direct binding to the N-terminal ATP-binding pocket and subsequent inhibition of ATPase activity, provides a clear rationale for its antitumor effects. The resulting degradation of a multitude of on-cogenic client proteins underscores the therapeutic potential of targeting Hsp90 in diseases characterized by the dysregulation of these signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of Hsp90 inhibitors and the development of novel therapeutic strategies.

References

- 1. This compound - Focus Biomolecules [mayflowerbio.com]

- 2. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of protein tyrosine kinase activity by this compound prevents anti-mu but not LPS-mediated cell cycle progression and differentiation of splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of Herbimycin A from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbimycin A, a benzoquinone ansamycin antibiotic, was first discovered and isolated from the soil bacterium Streptomyces hygroscopicus (strain No. AM-3672).[1][2] This potent molecule has garnered significant interest within the scientific community for its herbicidal properties and, more notably, its targeted inhibition of key signaling proteins involved in oncogenesis. This compound exerts its biological effects primarily through the inhibition of Src family tyrosine kinases and the heat shock protein 90 (Hsp90) chaperone protein. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and characterization of this compound, along with a detailed exploration of its molecular mechanism of action.

Discovery and Initial Characterization

This compound was first reported in 1979 by Ōmura and his team during a screening program for new antibiotics. It was isolated from the fermentation broth of Streptomyces hygroscopicus strain No. AM-3672.[1][2] Initial characterization revealed its molecular formula to be C30H42N2O9 and identified it as a potent herbicidal agent against a variety of mono- and di-cotyledonous plants.[1][2]

Fermentation of Streptomyces hygroscopicus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. While the original 1979 publication does not provide a detailed fermentation protocol, subsequent studies on related ansamycins from Streptomyces species offer valuable insights into the likely conditions. The following protocol is a composite based on best practices for Streptomyces fermentation for the production of polyketide-derived secondary metabolites.

Experimental Protocol: Fermentation

2.1. Media Composition:

A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.

| Media Type | Component | Concentration (g/L) |

| Seed Medium | Soluble Starch | 20.0 |

| Glucose | 10.0 | |

| Peptone | 5.0 | |

| Yeast Extract | 5.0 | |

| NaCl | 4.0 | |

| K2HPO4 | 0.5 | |

| MgSO4·7H2O | 0.5 | |

| CaCO3 | 2.0 | |

| Production Medium | Soluble Starch | 20.0 |

| Glucose | 10.0 | |

| Peptone | 5.0 | |

| Yeast Extract | 5.0 | |

| NaCl | 4.0 | |

| K2HPO4 | 0.5 | |

| MgSO4·7H2O | 0.5 | |

| CaCO3 | 2.0 |

2.2. Inoculum Development:

-

A vegetative culture of Streptomyces hygroscopicus AM-3672 is prepared by inoculating a loopful of spores or a small agar plug of a mature culture into a 250 mL flask containing 50 mL of seed medium.

-

The seed culture is incubated at 28°C for 2-3 days on a rotary shaker at 200-250 rpm.

2.3. Production Fermentation:

-

A production fermenter (e.g., 10 L) containing 8 L of production medium is sterilized.

-

The seed culture (5% v/v) is aseptically transferred to the production fermenter.

-

Fermentation is carried out at 28°C with controlled aeration and agitation to maintain dissolved oxygen levels. The pH is typically not controlled and is allowed to drift.

-

The fermentation is continued for 5-7 days. The production of this compound can be monitored by periodically taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the fermentation broth and purified through a series of chromatographic steps.

Experimental Protocol: Extraction and Purification

3.1. Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant is passed through a column packed with a hydrophobic adsorbent resin (e.g., Amberlite XAD-16).

-

The resin is washed with water to remove salts and other polar impurities.

-

This compound and other hydrophobic metabolites are eluted from the resin with methanol.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

The mycelial cake can also be extracted with methanol or acetone to recover any intracellular this compound.

3.2. Purification:

-

Silica Gel Chromatography:

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and applied to a silica gel column.

-

The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Fractions containing pure or semi-pure this compound are pooled and concentrated.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water or methanol in water.

-

The elution of this compound is monitored by UV detection at approximately 270 nm and 310 nm.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.

-

Quantitative Data

Physicochemical and Spectroscopic Characterization

| Property | Value |

| Molecular Formula | C30H42N2O9 |

| Molecular Weight | 574.66 g/mol |

| Appearance | Yellow needles or powder |

| Melting Point | 154-156 °C |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform; sparingly soluble in water. |

| UV λmax (MeOH) | 270 nm, 310 nm |

¹H-NMR Data (CDCl₃, 400 MHz): A full assignment of the 1H-NMR spectrum of this compound has been completed. Key signals include characteristic peaks for the ansa-chain protons and the benzoquinone moiety.

(A detailed table of ¹H and ¹³C NMR data would be compiled here from relevant literature if available in subsequent searches.)

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula C30H42N2O9.

Mechanism of Action: Signaling Pathways

This compound's anticancer properties stem from its ability to inhibit two critical cellular components: Src family tyrosine kinases and Hsp90.

Inhibition of Src Family Tyrosine Kinases

Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration. In many cancers, Src is constitutively active, leading to uncontrolled cell growth. This compound directly inhibits the kinase activity of Src.[3] It is believed to do so by binding to reactive sulfhydryl groups in the kinase domain, leading to an irreversible inhibition of both autophosphorylation and the phosphorylation of downstream substrates.[4][5]

Inhibition of Hsp90 and Degradation of Client Proteins

Hsp90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins, including Src. This compound binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein) plays a key role in this process by recognizing and ubiquitinating the misfolded client proteins, targeting them for destruction by the proteasome.[3][4][6]

Conclusion

This compound stands as a significant natural product with well-defined molecular targets that are highly relevant to cancer biology. The methodologies for its production and isolation from Streptomyces hygroscopicus, while requiring optimization for large-scale production, are based on standard fermentation and chromatographic techniques. A thorough understanding of its discovery, isolation, and mechanism of action is crucial for researchers and drug development professionals seeking to explore its therapeutic potential and to develop novel analogs with improved pharmacological properties.

Experimental Workflows

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

Herbimycin A as a Tyrosine Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbimycin A is a benzoquinonoid ansamycin antibiotic originally isolated from Streptomyces hygroscopicus[1]. While initially recognized for its herbicidal and antibiotic properties, it has garnered significant attention in the scientific community as a potent inhibitor of tyrosine kinases[2][3][4]. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on critical signaling pathways, and its application as a research tool and potential therapeutic agent. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is not direct inhibition of tyrosine kinase catalytic activity but rather the targeting of Heat Shock Protein 90 (HSP90)[5][6][7]. HSP90 is a molecular chaperone essential for the conformational stability and maturation of a wide range of "client" proteins, including numerous oncogenic tyrosine kinases such as Src, Bcr-Abl, and receptor tyrosine kinases like EGFR and PDGFR[1][8][9][10].

This compound binds to a specific pocket in the N-terminal domain of HSP90, a site that is also targeted by other ansamycin antibiotics like Geldanamycin[6][9][11]. This binding event disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins[9][12]. This targeted degradation of tyrosine kinases effectively abrogates their downstream signaling activities. Studies have shown that this compound can directly bind to the kinase domain of tyrosine kinases like p60v-src and p210BCR-ABL, suggesting a dual mechanism of action that contributes to their inactivation[13].

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound across various cell lines and kinase assays.

Table 1: In Vitro Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |

| C1 | Myeloid Leukemia | ~20 ng/mL (50% inhibition) | [3] |

| HT29 | Colon Adenocarcinoma | 125 ng/mL (>40% inhibition) | [13] |

| K562 | Chronic Myeloid Leukemia | Enhanced apoptosis with chemotherapeutic agents | [14] |

| Multiple Colon Tumor Cell Lines | Colon Cancer | 125 ng/mL (>40% inhibition) | [13] |

| v-abl transfected cells | Myeloid Leukemia | 20 ng/mL (50% inhibition) | [3] |

Table 2: Inhibition of Tyrosine Kinase Activity by this compound

| Kinase | Assay System | IC50 / Effective Concentration | Reference |

| pp60c-src | Fetal rat long bone organ culture | ~400 nM (IC50 for kinase activity) | |

| p60v-src | In vitro immune complex kinase assay | Irreversible inhibition | [2] |

| p210BCR-ABL | In vitro kinase assay | Inhibited by this compound treatment | [4] |

| Src family kinases | B-lymphocyte kinase activity assay | Varying degrees of inhibition | [15] |

Key Signaling Pathways Affected by this compound

This compound's inhibition of HSP90 leads to the disruption of multiple oncogenic signaling pathways.

Src Family Kinases

Src, a non-receptor tyrosine kinase, is a prominent client protein of HSP90 and a primary target of this compound. By promoting the degradation of Src, this compound effectively inhibits downstream signaling pathways that control cell proliferation, survival, and migration[5][15].

BCR-ABL

The BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), is another critical client of HSP90. This compound induces the degradation of BCR-ABL, leading to the inhibition of its constitutive tyrosine kinase activity and the suppression of CML cell growth[1][4][16].

Receptor Tyrosine Kinases (EGFR and PDGFR)

This compound also affects receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). It promotes the degradation of the immature precursor forms of these receptors in the endoplasmic reticulum, preventing their maturation and cell surface expression[12][14][17]. This leads to a reduction in ligand-stimulated signaling.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis[18].

Western Blot for Tyrosine Phosphorylation

This protocol is for detecting changes in protein tyrosine phosphorylation in cells treated with this compound.

Materials:

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody (e.g., anti-phosphotyrosine antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C. Wash the membrane three times with TBST.

-

Secondary Antibody and Detection: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Add the chemiluminescent substrate and visualize the bands using an imaging system.

In Vitro Kinase Assay

This protocol is for assessing the direct inhibitory effect of this compound on a specific tyrosine kinase.

Materials:

-

Purified active tyrosine kinase (e.g., Src, Abl)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

This compound

-

Kinase reaction buffer

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its substrate, and kinase reaction buffer.

-

This compound Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for 15-30 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 20-30 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the phosphorylated substrate. Quantify the band intensity to determine the extent of inhibition.

HSP90 Co-Immunoprecipitation

This protocol is for examining the interaction between HSP90 and a client tyrosine kinase in the presence of this compound.

Materials:

-

This compound

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Antibody against HSP90 or the client protein

-

Protein A/G agarose beads

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with the primary antibody (anti-HSP90 or anti-client protein) for 2-4 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both HSP90 and the client protein to assess their co-precipitation.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows in this compound research.

Conclusion

This compound serves as a powerful pharmacological tool for studying the roles of tyrosine kinases and the cellular functions of HSP90. Its ability to induce the degradation of multiple oncoproteins makes it a compound of interest in drug development, particularly in the context of cancer therapy. This guide provides a comprehensive resource for researchers and scientists working with this compound, offering a foundation of quantitative data, detailed experimental procedures, and a clear understanding of its mechanism of action. Further research into the specificity and potential off-target effects of this compound will be crucial for its translation into clinical applications.

References

- 1. This compound | Src Kinases | Tocris Bioscience [tocris.com]

- 2. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific inhibition of cytoplasmic protein tyrosine kinases by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. The inhibitory mechanisms of the tyrosine kinase inhibitors this compound, genistein, and tyrphostin B48 with regard to the function of the aryl hydrocarbon receptor in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PDGF-induced phospholipase C activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic shifting of a balance between protein refolding and degradation mediated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accelerated degradation of 160 kDa epidermal growth factor (EGF) receptor precursor by the tyrosine kinase inhibitor this compound in the endoplasmic reticulum of A431 human epidermoid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Labeling of v-Src and BCR-ABL tyrosine kinases with [14C]this compound and its use in the elucidation of the kinase inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Accelerated degradation of 160 kDa epidermal growth factor (EGF) receptor precursor by the tyrosine kinase inhibitor this compound in the endoplasmic reticulum of A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of protein tyrosine kinase activity by this compound prevents anti-mu but not LPS-mediated cell cycle progression and differentiation of splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo antitumor activity of this compound, a tyrosine kinase inhibitor, targeted against BCR/ABL oncoprotein in mice bearing BCR/ABL-transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conversion of epidermal growth factor (EGF) into a stimulatory ligand for A431-cell growth by this compound by decreasing the level of expression of EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

biological activity of benzoquinone ansamycins

An In-Depth Technical Guide to the Biological Activity of Benzoquinone Ansamycins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoquinone ansamycins are a class of naturally occurring macrocyclic antibiotics produced by actinomycete bacteria, most notably Streptomyces hygroscopicus.[1][2] This family, which includes seminal compounds like Geldanamycin (GA) and Herbimycin A (HMA), has garnered significant interest in oncology due to its potent antitumor activities.[1][3] Initially identified as tyrosine kinase inhibitors, their primary mechanism of action was later elucidated as the specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[1][4][5] This guide provides a detailed overview of the biological activity, mechanism of action, and key experimental protocols relevant to the study of benzoquinone ansamycins.

Core Mechanism of Action: Hsp90 Inhibition

Hsp90 is an ATP-dependent molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[6][7] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant growth, survival, and proliferation.[1][6]

The stems from their ability to competitively bind to a unique ATP-binding pocket in the N-terminal domain (NTD) of Hsp90.[2][4][5] This binding event locks the chaperone in an ADP-bound-like conformation, inhibiting its essential ATPase activity.[4] The inhibition of the Hsp90 chaperone cycle leads to the misfolding of its client proteins, which are then targeted for ubiquitination by E3 ligases (such as CHIP) and subsequent degradation by the 26S proteasome.[4][8] This targeted degradation of key oncogenic drivers is the foundation of the ansamycins' potent anti-cancer effects.[9]

Key Biological Activities and Downstream Effects

The degradation of Hsp90 client proteins results in a multi-pronged attack on cancer cell biology.

-

Antitumor Activity: By promoting the degradation of key drivers of malignancy—such as receptor tyrosine kinases (HER2/ErbB2, EGFR), serine/threonine kinases (Raf-1, Akt), and mutated transcription factors (mutant p53)—benzoquinone ansamycins effectively induce cell cycle arrest, inhibit proliferation, and trigger apoptosis.[7][10][11]

-

Anti-Angiogenic Effects: These compounds can inhibit tumor angiogenesis. They have been shown to decrease the production of Vascular Endothelial Growth Factor (VEGF) by tumor cells and reduce the expression of its receptors (VEGFRs) on endothelial cells, thereby impairing endothelial cell migration, differentiation, and invasion.[12]

-

Overcoming Drug Resistance: Hsp90 stabilizes many proteins that contribute to drug resistance. By degrading these clients, Hsp90 inhibitors can re-sensitize resistant cancer cells to other chemotherapeutic agents.[6]

Quantitative Biological Data

The potency of benzoquinone ansamycins varies across different compounds and cell lines. Derivatives such as 17-AAG and 17-DMAG were developed to mitigate the hepatotoxicity observed with geldanamycin while retaining potent Hsp90 inhibitory activity.[7][8]

| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |

| Geldanamycin | Murine Mesothelioma (AB1) | MTT Assay | 38 nM | [13] |

| Human Mesothelioma (JU77) | MTT Assay | 23 nM | [13] | |

| Non-cancerous Fibroblast (NIH3T3) | MTT Assay | 59 nM | [13] | |

| 17-AAG (Tanespimycin) | Hsp90 (from HER2+ cancer cells) | Binding Assay | 5-6 nM | [10] |

| Prostate Cancer Cells (LNCaP, etc.) | Growth Arrest | 25-45 nM | [10] | |

| BCR-ABL transformed cells | Apoptosis | 5.2 µM | [10] | |

| T315I mutant BCR-ABL cells | Apoptosis | 2.3 µM | [10] | |

| This compound | B-CLL cells | Apoptosis | Effective at 30-100 nM | [3] |

| Geldanamycin Derivative (Compound 3) | Human Cervical Carcinoma (HeLa) | Cytotoxicity | 24.62 µg/ml | [14] |

The Role of NQO1 in Bioactivation

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a significant role in the metabolism and activity of benzoquinone ansamycins.[15][16] NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[17][18] In the case of ansamycins, this reduction converts the benzoquinone moiety into a hydroquinone.[15] This hydroquinone form is often a more potent inhibitor of Hsp90.[16][19] Consequently, cancer cells with high levels of NQO1 expression can exhibit increased sensitivity to these drugs.[15][16] This NQO1-dependent bioactivation is a key consideration in the clinical development and patient stratification for these agents.[20]

Experimental Protocols

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a test compound to displace a fluorescently-labeled Hsp90 inhibitor (e.g., BODIPY-labeled Geldanamycin) from the N-terminal ATP binding pocket.

-

Principle: A fluorescent probe bound to the large Hsp90 protein rotates slowly, emitting highly polarized light. When displaced by a competitive inhibitor, the small, free-rotating probe emits depolarized light. The change in polarization is proportional to the binding affinity of the test compound.[21]

-

Methodology:

-

Purified recombinant human Hsp90 protein is incubated with varying concentrations of the test benzoquinone ansamycin in a 96-well plate.

-

A known Hsp90 inhibitor (e.g., Geldanamycin, Radicicol) is used as a positive control.[22]

-

After a brief incubation period (e.g., 10 minutes), a fluorescently-labeled Geldanamycin probe is added to all wells at a fixed final concentration (e.g., 5 nM).[21]

-

The reaction is allowed to equilibrate for 2-3 hours at room temperature, protected from light.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

Data is analyzed to calculate the IC50 value, representing the concentration of the test compound required to displace 50% of the fluorescent probe.

-

Client Protein Degradation Assay (Western Blot)

This is the hallmark cellular assay to confirm the mechanism of action of Hsp90 inhibitors.

-

Principle: Treatment of cells with an Hsp90 inhibitor leads to the proteasomal degradation of Hsp90 client proteins. Western blotting is used to detect the decrease in the protein levels of known clients (e.g., HER2, Akt, Raf-1) and often a compensatory increase in the expression of other heat shock proteins like Hsp70.[7][23][24]

-

Methodology:

-

Cell Treatment: Plate cancer cells (e.g., HCT116, MCF-7, SKBr-3) and allow them to adhere overnight. Treat cells with various concentrations of the benzoquinone ansamycin for a specified time (typically 18-24 hours).[23][24][25]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the reduction in client protein levels relative to the loading control.[26]

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to measure the effect of a compound on cell proliferation and viability.

-

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[27]

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[28]

-

Compound Treatment: Treat the cells with a serial dilution of the benzoquinone ansamycin and incubate for the desired exposure period (e.g., 48-72 hours).[28]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[28][29]

-

Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[29][30]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[30]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 (or GI50) value.

-

References

- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Geldanamycin and this compound induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19-Substituted Benzoquinone Ansamycin Heat Shock Protein-90 Inhibitors: Biological Activity and Decreased Off-Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ovid.com [ovid.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. The bioreduction of a series of benzoquinone ansamycins by NAD(P)H:quinone oxidoreductase 1 to more potent heat shock protein 90 inhibitors, the hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A mechanistic and structural analysis of the inhibition of the 90-kDa heat shock protein by the benzoquinone and hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular docking studies investigating the interaction of a series of benzoquinone ansamycin Hsp90 inhibitors with NAD(P)H:quinone oxidoreductase 1 (NQO1) | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 21. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. protocols.io [protocols.io]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. biopioneer.com.tw [biopioneer.com.tw]

Herbimycin A: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbimycin A is a potent bioactive compound belonging to the benzoquinone ansamycin class of antibiotics.[1] Originally isolated from Streptomyces hygroscopicus, it was first identified due to its significant herbicidal properties.[2] Subsequent research has revealed its powerful antitumor activities, stemming from its ability to inhibit key cellular processes involved in oncogenesis.[1][3] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, making it a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

This compound is characterized by a 19-membered macrocyclic lactam structure incorporating a benzoquinone ring.[4] This unique ansamycin scaffold is fundamental to its biological activity.

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[4] |

| SMILES | C[C@H]1C--INVALID-LINK--NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC[4] |

| InChI | InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1[4] |

| InChIKey | MCAHMSDENAOJFZ-BVXDHVRPSA-N[4] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C30H42N2O9 | [4][5][6] |

| Molecular Weight | 574.7 g/mol | [4][6] |

| Appearance | Yellow lyophilisate | [7] |

| Purity | >95% by HPLC | [6] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poor water solubility. | [6][7] |

| Storage | Store at -20°C for long-term stability. | [6] |

| Stability | Stable for at least 4 years when stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. | [6][7] |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90) and various tyrosine kinases.[1][8]

Hsp90 Inhibition

Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for tumor cell growth and survival.[9][10] this compound binds to a conserved pocket in the N-terminus of Hsp90, competitively inhibiting ATP binding.[10][11] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[9][10] Key oncogenic client proteins targeted by this mechanism include v-Src, Bcr-Abl, Raf-1, and ErbB2.[6][12]

Tyrosine Kinase Inhibition

This compound is also a potent inhibitor of Src family tyrosine kinases, such as p60v-src.[3][13] It is believed to bind to reactive sulfhydryl groups within or near the active site of these kinases, leading to their irreversible inactivation.[4][14] This inhibition disrupts critical signal transduction pathways that regulate cell growth, proliferation, and survival.[5] The degradation of receptor tyrosine kinases induced by this compound has been shown to be dependent on the 20S proteasome and ubiquitin.[15]

Experimental Protocols

Isolation and Purification from Streptomyces hygroscopicus

This compound is a secondary metabolite produced during the fermentation of S. hygroscopicus.[2] A general workflow for its isolation and purification is as follows:

-

Fermentation: Culturing of S. hygroscopicus in a suitable nutrient medium to promote the production of this compound.

-

Extraction: The fermentation broth is typically extracted with an organic solvent, such as chloroform, to isolate the crude product.

-

Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This often involves:

-

Adsorption Chromatography: Using resins like macroporous resin to initially separate the compound.

-

Silica Gel Column Chromatography: Further purification based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a C18 reverse-phase column, to achieve high purity.[16]

-

-

Characterization: The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[16]

Cytotoxicity Assay

To evaluate the anticancer activity of this compound, a cytotoxicity assay is commonly employed.[17] This assay measures the ability of the compound to induce cell death in cancer cell lines.

General Protocol Steps:

-

Cell Preparation: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.[17][18]

-

Compound Treatment: The cells are then treated with various concentrations of this compound. Control wells, including untreated cells and cells treated with a vehicle (like DMSO), are also prepared.[17]

-

Incubation: The plates are incubated for a specified duration, typically 24 to 72 hours, to allow the compound to exert its effect.[19]

-

Viability Measurement: A viability reagent is added to each well. Common methods include MTT assays, which measure metabolic activity, or dye-based assays that measure membrane integrity (e.g., CellTox™ Green).[17][19]

-

Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability or cytotoxicity is calculated relative to the controls, and the half-maximal inhibitory concentration (IC50) is determined.[17]

Conclusion

This compound remains a significant molecule in cancer research and drug development. Its well-defined structure and dual mechanism of action, targeting both Hsp90 and tyrosine kinases, make it a powerful tool for studying cellular signaling and a promising scaffold for the development of novel anticancer therapeutics. This guide provides a foundational understanding of its key technical aspects to aid researchers in their ongoing investigations.

References

- 1. This compound, a pp60c-src tyrosine kinase inhibitor, inhibits osteoclastic bone resorption in vitro and hypercalcemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound and various SH-reagents on p60v-src kinase activity in vitro [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibitory mechanisms of the tyrosine kinase inhibitors this compound, genistein, and tyrphostin B48 with regard to the function of the aryl hydrocarbon receptor in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest. [vivo.weill.cornell.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Irreversible inhibition of v-src tyrosine kinase activity by this compound and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Oncogenic Chaperone: A Technical Guide to the Molecular Targets of Herbimycin A in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Herbimycin A, a benzoquinonoid ansamycin antibiotic, has demonstrated significant antitumor activity by primarily targeting the molecular chaperone Heat Shock Protein 90 (Hsp90). This interaction disrupts the stability and function of a multitude of oncogenic client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This technical guide provides an in-depth analysis of the molecular targets of this compound in cancer cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved.

Primary Molecular Target: Heat Shock Protein 90 (Hsp90)

Key Oncogenic Client Proteins of Hsp90 Targeted by this compound

The inhibition of Hsp90 by this compound leads to the misfolding and subsequent degradation of a host of "client" proteins, many of which are critical for cancer cell proliferation, survival, and metastasis. The most well-characterized of these are non-receptor tyrosine kinases.

Src Family Kinases

This compound is a potent inhibitor of Src family kinases, including pp60c-src and v-Src. These kinases are frequently overexpressed and hyperactivated in various cancers, playing a pivotal role in cell growth, adhesion, invasion, and angiogenesis. This compound-mediated inhibition of Hsp90 leads to the degradation of pp60c-src, thereby abrogating its downstream signaling.

Bcr-Abl Fusion Protein

The Bcr-Abl oncoprotein, a hallmark of chronic myeloid leukemia (CML), is another critical client protein of Hsp90 and a key target of this compound. By promoting the degradation of Bcr-Abl, this compound effectively shuts down the constitutive kinase activity that drives CML pathogenesis.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its key molecular targets.

| Target Protein | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |

| pp60c-src | In vitro kinase assay | Not Applicable | 400 nM | [2] |

| Bcr-Abl | Cell growth inhibition | Ph1-positive leukemia cells | Not specified, but showed preferential inhibition | [3] |

| Hsp90α | Competitive Binding Assay | Purified recombinant protein | Comparable to other herbimycin analogues | [1] |

Signaling Pathways Modulated by this compound

This compound's inhibition of Hsp90 and subsequent degradation of client proteins disrupts several critical oncogenic signaling pathways.

Hsp90 Chaperone Cycle and Inhibition by this compound

References

- 1. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C15-methoxyphenylated 18-deoxy-herbimycin A analogues, their in vitro anticancer activity and heat shock protein 90 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

herbicidal properties of Herbimycin A

An In-depth Technical Guide to the Herbicidal Properties of Herbimycin A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a benzoquinone ansamycin antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus.[1] Originally identified for its potent herbicidal activity, its mechanism of action has since been elucidated, revealing it as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[2] This inhibition leads to the degradation of Hsp90 client proteins, many of which are critical signaling kinases involved in cell growth, development, and stress response, thereby causing cell death in susceptible plants. This document provides a comprehensive technical overview of this compound's herbicidal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

This compound (C₃₀H₄₂N₂O₉) is a natural product that belongs to the ansamycin class of antibiotics.[1] It was first isolated and characterized in 1979 due to its strong phytotoxic effects on a wide range of plants.[1] Its unique mode of action, distinct from many commercial herbicides, makes it a subject of significant interest for the development of new herbicidal agents. This compound targets Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone protein essential for the stability and function of numerous client proteins in eukaryotic cells.[2][3] By disrupting Hsp90 function, this compound triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[2]

Mechanism of Action: Hsp90 Inhibition

The primary molecular target of this compound is the N-terminal ATP-binding pocket of Hsp90.[2] In both plants and animals, Hsp90 is a crucial chaperone that facilitates the proper folding and maturation of a wide array of client proteins, including many protein kinases essential for signal transduction and development.

The mechanism proceeds as follows:

-

Binding: this compound competitively binds to the ATP-binding site on Hsp90.

-

Conformational Change: This binding locks Hsp90 in a conformation that is unable to process and stabilize its client proteins effectively.

-

Client Protein Destabilization: Client proteins that are dependent on Hsp90 for their stability become misfolded.

-

Ubiquitination and Degradation: The misfolded client proteins are recognized by the cellular quality control machinery, tagged with ubiquitin, and subsequently targeted for degradation by the 26S proteasome.

This targeted degradation of key regulatory proteins disrupts vital cellular pathways, ultimately leading to plant death.

Herbicidal Spectrum and Efficacy

This compound exhibits potent, broad-spectrum herbicidal activity against most mono- and di-cotyledonous plants.[1] A notable exception is Oryza sativa (rice), which displays strong resistance to the compound, suggesting a potential mechanism for selectivity that warrants further investigation.[1] While specific IC₅₀ or GR₅₀ values for this compound are not widely reported in peer-reviewed literature, data from structurally analogous compounds provide a quantitative measure of its expected potency.

| Compound | Assay Type | Test Species | Concentration / Efficacy | Citation |

| This compound | General Phytotoxicity | Mono- & Di-cotyledonous plants | "Potent herbicidal activity" | [1] |

| Geldanamycin | Radicle Elongation | Garden Cress (Lepidium sativum) | 1-2 ppm (µg/mL): 50% reduction in radicle growth | [4] |

| Geldanamycin | Radicle Elongation | Garden Cress (Lepidium sativum) | 3-4 ppm (µg/mL): Nearly complete inhibition of radicle growth | [4] |

Note: Geldanamycin is a benzoquinone ansamycin, also produced by S. hygroscopicus, that is structurally similar to this compound and shares the same Hsp90 inhibitory mechanism.[4]

Experimental Protocols

The following section details a standard methodology for assessing the herbicidal activity of this compound using a petri dish-based root growth inhibition bioassay. This method is sensitive, requires small amounts of compound, and is widely used for screening natural product herbicides.[4]

Protocol: Radicle Elongation Bioassay

1. Preparation of Test Solutions:

-

Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent like DMSO.

-

Perform serial dilutions of the stock solution with sterile distilled water containing a non-phytotoxic surfactant (e.g., 0.02% Tween 20) to create a dose-response range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 ppm).

-

Prepare a negative control solution containing only the solvent and surfactant at the highest concentration used in the test solutions.

2. Seed Preparation and Plating:

-

Select seeds of a sensitive indicator species (e.g., garden cress, Lepidium sativum, or barnyard grass, Echinochloa crus-galli).

-

Surface-sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-minute soak in 1% sodium hypochlorite solution, and finally rinse 3-5 times with sterile distilled water.

-

Line 9 cm petri dishes with a single layer of sterile filter paper (e.g., Whatman No. 1).

-

Pipette 5 mL of the corresponding test or control solution into each petri dish, ensuring the filter paper is saturated.

-

Aseptically place 10-15 sterilized seeds onto the filter paper in each dish, spaced evenly.

3. Incubation:

-

Seal the petri dishes with parafilm to prevent moisture loss.

-

Place the dishes in a controlled environment, such as a growth chamber, with conditions suitable for the test species (e.g., 25°C with a 16h light / 8h dark photoperiod).[5]

-

Incubate for a period of 72 to 96 hours, or until the radicles in the control group have reached a sufficient length for measurement (e.g., >10 mm).[5]

4. Data Collection and Analysis:

-

After the incubation period, measure the primary root (radicle) length of each seedling to the nearest millimeter.

-

Calculate the average root length for each treatment and the control.

-

Express the results as a percentage of inhibition relative to the negative control using the formula:

-

% Inhibition = 100 - [(Mean root length of treatment / Mean root length of control) * 100]

-

-

Use a statistical software package to perform a dose-response analysis (e.g., log-logistic regression) to calculate the GR₅₀ (concentration causing 50% growth reduction) or IC₅₀ value.

References

- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbimycin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Herbicidal effects of geldanamycin and nigericin, antibiotics from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Oncoprotein Degradation Induced by Herbimycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbimycin A, a benzoquinonoid ansamycin antibiotic, has emerged as a significant tool in cancer research due to its potent antitumor activity. This technical guide provides an in-depth exploration of the core mechanism of this compound-induced degradation of oncoproteins, a process with profound implications for the development of targeted cancer therapies. This document details the molecular pathways involved, presents quantitative data on the degradation of key oncoproteins, and provides comprehensive experimental protocols for researchers seeking to investigate these phenomena.

Mechanism of Action: Targeting the Hsp90 Chaperone Machinery

This compound's primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone's ATPase activity. This inhibition locks Hsp90 in a conformation that is unable to properly fold or stabilize its client oncoproteins.

The destabilized oncoproteins are subsequently recognized by the cellular protein quality control system and targeted for degradation via the ubiquitin-proteasome pathway.[1][2] This process involves the covalent attachment of a polyubiquitin chain to the client protein, marking it for recognition and degradation by the 26S proteasome, a large multi-catalytic protease complex.[1]

Key Oncoprotein Targets of this compound

This compound has been shown to induce the degradation of a variety of oncoproteins that are dependent on Hsp90 for their stability and function. These include, but are not limited to:

-

v-Src: A viral oncogenic tyrosine kinase that is a potent driver of cellular transformation.[3]

-

Bcr-Abl: A fusion oncoprotein with constitutively active tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML).[3]

-

ErbB2 (HER2): A receptor tyrosine kinase that is overexpressed in a significant proportion of breast cancers and other malignancies.[4]

The degradation of these oncoproteins by this compound leads to the reversal of the transformed phenotype, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Quantitative Data on this compound-Induced Oncoprotein Degradation

The following tables summarize the quantitative data from various studies on the efficacy and kinetics of this compound-induced degradation of key oncoproteins.

Table 1: Dose-Response of this compound on Oncoprotein Levels and Cellular Growth

| Oncoprotein | Cell Line | This compound Concentration | Effect | Reference |

| p185 (ErbB2) | SKBr3 | 0.35 µM | 90% reduction in protein level after 6 hours | [5] |

| pp60c-src | HT29 | 125 ng/ml | >40% growth inhibition | [6][7] |

| v-Abl | C1 | ~20 ng/ml | 50% inhibition of cell growth | [8] |

| Bcr-Abl | K562, TOM-1, KCL-22 | Not specified | Sensitization to etoposide-induced apoptosis | [9] |

Table 2: Time-Course of Oncoprotein Degradation Induced by this compound

| Oncoprotein | Cell Line | This compound Concentration | Time Point | Effect | Reference |

| p185 (ErbB2) | SKBr3 | 0.35 µM | 2 hours | 80% reduction in tyrosine phosphorylation | [5] |

| p185 (ErbB2) | SKBr3 | 0.35 µM | 6 hours | 90% reduction in protein level | [5] |

| p60v-src | RSV-infected NRK | Not specified | 3 hours | Significant reduction in kinase activity | [10] |

Signaling Pathways and Experimental Workflows

This compound-Induced Oncoprotein Degradation Pathway

References

- 1. Monoclonal Anti-v-Src antibody produced in mouse clone 327, purified immunoglobulin, lyophilized powder [sigmaaldrich.com]

- 2. This compound induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insight into oncoprotein-targeted antitumor effect: this compound as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. Depletion of the erbB-2 gene product p185 by benzoquinoid ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Effect of this compound on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an inhibitor of tyrosine kinase, prolongs survival of mice inoculated with myeloid leukemia C1 cells with high expression of v-abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of reversion of Rous sarcoma virus transformation by this compound: reduction of total phosphotyrosine levels due to reduced kinase activity and increased turnover of p60v-src1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Herbimycin A Cytotoxicity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of Herbimycin A, a benzoquinonoid ansamycin antibiotic. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cytotoxic effects of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in this compound-induced cell death.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of two key cellular components: Heat Shock Protein 90 (HSP90) and the Src family of protein tyrosine kinases.[1][2] By binding to and inactivating these proteins, this compound disrupts essential cellular processes, leading to cell growth inhibition and apoptosis, particularly in cancer cells that are highly dependent on these pathways.

This compound's interaction with HSP90 inhibits the chaperone's function, which is crucial for the stability and activity of numerous "client" proteins, many of which are oncoproteins critical for tumor cell survival and proliferation.[1][3] Inhibition of HSP90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[4]

Furthermore, this compound directly inhibits the kinase activity of Src family members by binding to reactive sulfhydryl groups within the kinase domain.[5] This inhibition disrupts downstream signaling cascades that regulate cell growth, differentiation, and survival.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and growth-inhibitory effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Growth Inhibition of Colon Tumor Cell Lines by this compound

| Cell Line | Description | Concentration (ng/mL) | Growth Inhibition (%) |

| HT29 | Human Colon Adenocarcinoma | 125 | > 40 |

| CCL239 | Normal Colonic Mucosa | 125 | 12 |